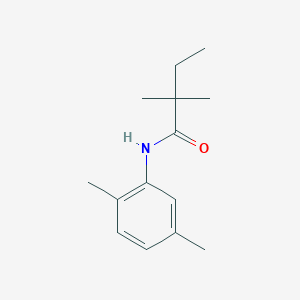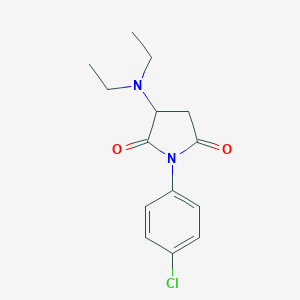![molecular formula C18H30N2S B259630 Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-](/img/structure/B259630.png)
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-, also known as TMT, is a compound that has been widely studied for its effects on the nervous system. It was first synthesized in the 1970s and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.
作用机制
The exact mechanism of action of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- is not fully understood, but it is thought to involve the activation of certain receptors in the brain, such as the TRPA1 receptor. This activation leads to the release of various neurotransmitters, including dopamine and glutamate, which are known to play a role in the regulation of behavior and cognition.
Biochemical and Physiological Effects:
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- has been shown to have a range of biochemical and physiological effects on the nervous system. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, in different regions of the brain. It has also been shown to alter the activity of certain enzymes and ion channels, which can affect neuronal signaling and synaptic transmission.
实验室实验的优点和局限性
One of the main advantages of using Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- in lab experiments is its ability to induce specific behavioral and physiological changes in animals. This makes it a useful tool for studying the neural mechanisms underlying these changes. However, there are also some limitations to its use, such as the potential for toxicity and the need for careful dosing to avoid unwanted effects.
未来方向
There are several potential future directions for research on Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-. One area of interest is the development of new therapeutic agents that target the TRPA1 receptor, which is thought to be involved in the effects of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-. Another direction is the investigation of the long-term effects of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- exposure on the nervous system, particularly in relation to neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, further research is needed to fully understand the mechanism of action of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- and its potential as a tool for studying neural function and dysfunction.
合成方法
The synthesis of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- involves several steps, including the reaction of 2,5-dimethylthiophene with piperidine and formaldehyde. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- has been used extensively in scientific research to study its effects on the nervous system. It has been shown to induce a range of behavioral and physiological changes in animals, including increased locomotor activity, altered sensory processing, and changes in neurotransmitter levels.
属性
产品名称 |
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- |
|---|---|
分子式 |
C18H30N2S |
分子量 |
306.5 g/mol |
IUPAC 名称 |
1-[[2,5-dimethyl-4-(piperidin-1-ylmethyl)thiophen-3-yl]methyl]piperidine |
InChI |
InChI=1S/C18H30N2S/c1-15-17(13-19-9-5-3-6-10-19)18(16(2)21-15)14-20-11-7-4-8-12-20/h3-14H2,1-2H3 |
InChI 键 |
REVZUNXTTRAVSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)CN2CCCCC2)CN3CCCCC3 |
规范 SMILES |
CC1=C(C(=C(S1)C)CN2CCCCC2)CN3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)

![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)




![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)


![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)


![2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)